5-chloro-3,6-dimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide
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Overview
Description
5-chloro-3,6-dimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3,6-dimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenol and aldehyde derivatives.
Introduction of the Chlorine Atom: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethyl Groups: Alkylation reactions using methylating agents such as methyl iodide.
Formation of the Carboxamide Group: Amidation reactions involving the corresponding amine and carboxylic acid derivatives.
Attachment of the Morpholine and Methylphenyl Groups: This step involves nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3,6-dimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions using reagents like halogens, alkyl halides, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts like iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
5-chloro-3,6-dimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-chloro-3,6-dimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide: Lacks the morpholine and methylphenyl groups.
3,6-dimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide: Lacks the chlorine atom.
5-chloro-3,6-dimethyl-N-[2-(4-methylphenyl)ethyl]-1-benzofuran-2-carboxamide: Lacks the morpholine group.
Uniqueness
The presence of the chlorine atom, morpholine group, and methylphenyl group in 5-chloro-3,6-dimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide contributes to its unique chemical properties and potential applications. These structural features may enhance its biological activity and specificity compared to similar compounds.
Properties
Molecular Formula |
C24H27ClN2O3 |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
5-chloro-3,6-dimethyl-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H27ClN2O3/c1-15-4-6-18(7-5-15)21(27-8-10-29-11-9-27)14-26-24(28)23-17(3)19-13-20(25)16(2)12-22(19)30-23/h4-7,12-13,21H,8-11,14H2,1-3H3,(H,26,28) |
InChI Key |
KCUOUOILPYGHTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=C(C3=C(O2)C=C(C(=C3)Cl)C)C)N4CCOCC4 |
Origin of Product |
United States |
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